Palmitate d’α-Amyrine

Vue d'ensemble

Description

Alpha-Amyrin palmitate is a natural triterpenoid . It is found in the herbs of Ficus tikoua and is antiarthritic in the adjuvant model of arthritis in rats . Alpha-Amyrin palmitate is a potent non-competitive inhibitor of chymotrypsin (Ki=6 microM), and it also shows weak cytotoxicity against the A2780 human ovarian cancer cell line .

Synthesis Analysis

The synthesis of α-amyrin was accomplished starting from easily accessible starting materials, oleanolic, and ursolic acid . The procedures allow the preparation of β-amyrin in an exceptionally short scalable manner via selective iodation and reduction .

Molecular Structure Analysis

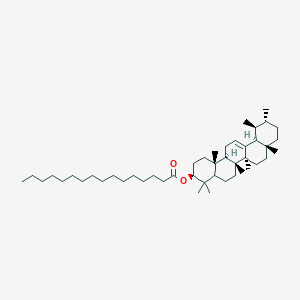

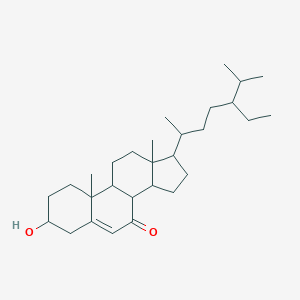

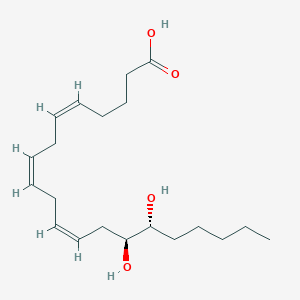

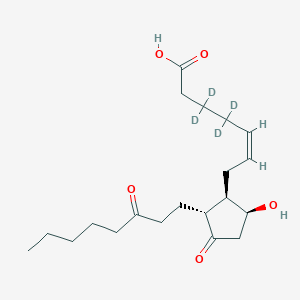

Alpha-Amyrin palmitate is a pentacyclic triterpenol with the chemical formula C46H80O2 . It is widely distributed in nature and has been isolated from a variety of plant sources such as epicuticular wax .

Chemical Reactions Analysis

The synthesis of α- and β-amyrin was accomplished starting from easily accessible starting materials, oleanolic, and ursolic acid . The procedures allow the preparation of β-amyrin in an exceptionally short scalable manner via selective iodation and reduction .

Physical And Chemical Properties Analysis

Alpha-Amyrin palmitate is a water-insoluble, extremely weak basic compound . It has a molecular weight of 665.1 g/mol .

Applications De Recherche Scientifique

Synthèse de l’α- et de la β-Amyrine

La synthèse de l’α- et de la β-amyrine a été réalisée à partir de matières premières facilement accessibles, l’acide oléanolique et l’acide ursolique . Les procédures permettent la préparation de la β-amyrine d’une manière exceptionnellement courte et évolutive via une iodation sélective et une réduction . C’est le premier rapport d’augmentation de l’α-amyrine sous stress abiotique et biotique dans T. indica, et cette possibilité d’enrichissement pourrait être étendue à d’autres plantes productrices d’α-amyrine pour des applications pharmaceutiques .

Propriétés antimicrobiennes et antifongiques

Les amyrines représentent une classe des métabolites secondaires les plus abondants dans les plantes partageant des propriétés de protection des plantes . Parmi leur grande valeur en tant qu’agents antimicrobiens et antifongiques agents dans les plantes, ils partagent des propriétés pharmacologiquement pertinentes.

Propriétés anti-inflammatoires

Les amyrines ont prouvé des activités anti-inflammatoires . Cette propriété les rend précieuses dans le développement de médicaments pour les affections associées à l’inflammation.

Propriétés antinociceptives

Les amyrines ont montré des propriétés antinociceptives , ce qui signifie qu’elles peuvent bloquer la détection d’un stimulus douloureux ou nocif par les neurones sensoriels. Cela les rend potentiellement utiles dans la gestion de la douleur.

Propriétés gastro-protectrices

Les amyrines ont des activités gastro-protectrices , ce qui signifie qu’elles peuvent aider à protéger l’estomac et les intestins des dommages, comme ceux causés par les ulcères.

Inhibition de la transcriptase inverse du VIH-1

Il a été constaté que les amyrines inhibent la transcriptase inverse du VIH-1

Mécanisme D'action

A study demonstrated that α,β-amyrin exhibits long-lasting antinociceptive and anti-inflammatory properties in 2 models of persistent nociception via activation of the cannabinoid receptors CB1 and CB2 and by inhibiting the production of cytokines and expression of NF-κB, CREB and cyclooxygenase 2 .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[(3S,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H80O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-40(47)48-39-28-30-44(7)37(42(39,4)5)27-31-46(9)38(44)25-24-36-41-35(3)34(2)26-29-43(41,6)32-33-45(36,46)8/h24,34-35,37-39,41H,10-23,25-33H2,1-9H3/t34-,35+,37+,38-,39+,41+,43-,44+,45-,46-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPGRVQWTLDDQX-IBZMRETLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

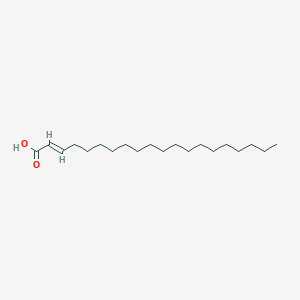

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4C(C(CC5)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4[C@H]([C@@H](CC5)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H80O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22255-10-3 | |

| Record name | α-Amyrin palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22255-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the anti-inflammatory effects of alpha-amyrin palmitate and how does it work?

A1: Research suggests that alpha-amyrin palmitate exhibits anti-inflammatory activity, particularly in the context of adjuvant-induced arthritis in rats []. When administered orally to arthritic rats, alpha-amyrin palmitate demonstrated several beneficial effects:

- Reduced serum hyaluronate and blood granulocytes: These factors are typically elevated in inflammatory conditions, and their reduction suggests a modulation of the inflammatory response [].

- Improved anaemia: Adjuvant arthritis can lead to anaemia, and alpha-amyrin palmitate administration showed a positive effect on red blood cell counts [].

- Histological improvements: Examination of joint tissues revealed reduced synovial proliferation, joint invasion, and leukocyte infiltration in treated rats, indicating a suppression of inflammatory processes [].

- Protection against bone and cartilage damage: The compound showed a protective effect against the destruction of bone and cartilage, common hallmarks of arthritis [].

Q2: How does the structure of alpha-amyrin palmitate relate to its activity as a protease inhibitor?

A2: Alpha-amyrin palmitate is a lupane triterpenoid esterified with palmitic acid []. Studies comparing alpha-amyrin palmitate with other related triterpenoids, such as lupeol and alpha-amyrin, provide insights into structure-activity relationships [].

- Esterification enhances potency: Alpha-amyrin palmitate, with its palmitic acid ester, demonstrates significantly greater potency as a chymotrypsin inhibitor compared to its non-esterified counterpart, alpha-amyrin []. This suggests that the presence and nature of the ester moiety play a crucial role in enhancing inhibitory activity.

- Influence of the triterpenoid core: While both lupeol and alpha-amyrin share structural similarities, subtle differences in their core structures may contribute to variations in their inhibitory profiles against trypsin and chymotrypsin []. This highlights the importance of the specific triterpenoid scaffold in influencing enzyme binding and inhibition.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B198988.png)

![2-[(3,4-Dimethoxycinnamoyl)amino]-3-hydroxybenzoic acid](/img/structure/B200538.png)